Isopropyl isopropyl isocyanate
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Overview
Description
Isopropyl isopropyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to an isopropyl moiety. This compound is a colorless liquid with a pungent odor and is known for its high reactivity. It is used in various industrial applications, including the production of pesticides, pharmaceuticals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl isopropyl isocyanate can be synthesized through several methods. One common method involves the reaction of isopropylcarbamoyl chloride with triethylamine in dichloroethane under reflux conditions for about 10 hours . Another method involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Industrial Production Methods
The industrial production of isocyanates, including this compound, predominantly relies on the phosgene process. This method involves treating amines with phosgene to produce isocyanates. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate .
Chemical Reactions Analysis
Types of Reactions
Isopropyl isopropyl isocyanate undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Polymerization: Can polymerize explosively when heated or involved in a fire.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes.
Amines: Reacts with amines to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
Isopropyl isopropyl isocyanate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including O-aryl N-isopropylcarbamates.
Biology: Employed in the preparation of androgen receptor antagonists for prostate cancer treatment.
Industry: Utilized in the production of polyurethanes, which are key players in the plastics industry.
Mechanism of Action
The mechanism of action of isopropyl isopropyl isocyanate involves its high reactivity towards nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of urethanes, ureas, and amines, respectively . The reaction with water is particularly significant as it leads to the formation of amines and carbon dioxide, which can be exploited in the production of polyurethane foams .
Comparison with Similar Compounds
Isopropyl isopropyl isocyanate can be compared with other isocyanates such as:
- Phenyl isocyanate
- Methyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
- Reactivity : this compound is highly reactive towards nucleophiles, similar to other isocyanates .
- Applications : It is used in specific applications such as the synthesis of androgen receptor antagonists and selective dual inhibitors of mTORC1 and mTORC2, which may not be common for other isocyanates .
Similar Compounds
- Phenyl isocyanate : Used in the synthesis of pharmaceuticals and agrochemicals.
- Methyl isocyanate : Known for its use in the production of pesticides.
- Hexamethylene diisocyanate : Used in the production of polyurethanes.
- Toluene diisocyanate : Widely used in the production of flexible polyurethane foams .
Properties
CAS No. |
78635-51-5 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-isocyanato-2,3-dimethylbutane |
InChI |
InChI=1S/C7H13NO/c1-6(2)7(3,4)8-5-9/h6H,1-4H3 |
InChI Key |
IXKZZMFZECLPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)N=C=O |
Origin of Product |
United States |
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